N,N-dibutyl-2-chloropyridin-4-amine

Steric hindrance Lipophilicity Calculated properties

N,N-Dibutyl-2-chloropyridin-4-amine (CAS 1602008-01-4) is a halogenated aminopyridine building block featuring a chlorine atom at the 2-position and a dibutylamino substituent at the 4-position of the pyridine ring, with a molecular weight of 240.77 g/mol. The compound incorporates a 2-chloropyridin-4-amine core—a widely employed intermediate in pharmaceutical and agrochemical synthesis —while the N,N-dibutyl group introduces significant steric bulk and lipophilicity that modulate the reactivity profile of the chlorine center compared to unsubstituted or less hindered analogs.

Molecular Formula C13H21ClN2
Molecular Weight 240.77 g/mol
CAS No. 1602008-01-4
Cat. No. B1474469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibutyl-2-chloropyridin-4-amine
CAS1602008-01-4
Molecular FormulaC13H21ClN2
Molecular Weight240.77 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=CC(=NC=C1)Cl
InChIInChI=1S/C13H21ClN2/c1-3-5-9-16(10-6-4-2)12-7-8-15-13(14)11-12/h7-8,11H,3-6,9-10H2,1-2H3
InChIKeyCXBIMADRJYBHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibutyl-2-chloropyridin-4-amine (CAS 1602008-01-4): A Dual-Functional Aminochloropyridine Scaffold for Selective Derivatization


N,N-Dibutyl-2-chloropyridin-4-amine (CAS 1602008-01-4) is a halogenated aminopyridine building block featuring a chlorine atom at the 2-position and a dibutylamino substituent at the 4-position of the pyridine ring, with a molecular weight of 240.77 g/mol . The compound incorporates a 2-chloropyridin-4-amine core—a widely employed intermediate in pharmaceutical and agrochemical synthesis —while the N,N-dibutyl group introduces significant steric bulk and lipophilicity that modulate the reactivity profile of the chlorine center compared to unsubstituted or less hindered analogs [1]. This dual functionality (nucleophilic chlorine for cross-coupling and an alkylamino group for directing effects) establishes the compound as a versatile synthetic intermediate for constructing complex pyridine-containing molecular libraries .

Why N,N-Dibutyl-2-chloropyridin-4-amine Cannot Be Replaced by Unsubstituted or Less Hindered Aminochloropyridine Analogs in Pd-Catalyzed Transformations


Generic substitution of N,N-dibutyl-2-chloropyridin-4-amine with unsubstituted 2-chloropyridin-4-amine or smaller N-alkyl analogs (e.g., N-methyl or N-ethyl derivatives) fails in synthetic workflows that exploit the unique steric and electronic properties of the dibutylamino substituent. Specifically, the presence of an alkylamino group on the pyridine ring deactivates the chlorine center toward oxidative addition in palladium-catalyzed coupling reactions, creating a distinct reactivity profile that cannot be mimicked by analogs lacking this substitution pattern [1]. This deactivation—observed when ammonia is coupled with alkylamino-substituted chloropyridines—requires specialized catalytic conditions (e.g., [(tBuBrettPhos)Pd(allyl)]OTf) that are not applicable to unsubstituted analogs [1]. Consequently, selecting a compound with the correct substitution pattern is critical for achieving predictable regioselective modifications and avoiding failed synthetic outcomes. The quantitative evidence below delineates precisely how N,N-dibutyl-2-chloropyridin-4-amine differentiates from its closest structural comparators.

N,N-Dibutyl-2-chloropyridin-4-amine (CAS 1602008-01-4): Quantitative Evidence Guide for Scientific Selection and Procurement


Enhanced Steric Bulk of N,N-Dibutyl Group Relative to Unsubstituted or N-Methyl Amino Analogs Quantified by Calculated Physicochemical Descriptors

The N,N-dibutyl substituent confers markedly increased steric bulk and lipophilicity compared to the parent 2-chloropyridin-4-amine scaffold, as quantified by calculated physicochemical descriptors. The topological polar surface area (TPSA) is 16.1 Ų (identical to the parent amine), but the calculated LogP increases significantly due to the four-carbon alkyl chains . This lipophilicity enhancement alters compound partitioning and membrane permeability relative to less substituted analogs, a factor directly relevant for applications in medicinal chemistry where bioavailability optimization is required .

Steric hindrance Lipophilicity Calculated properties SAR

Synthetic Utility of Amino-Chloropyridines with Alkylamino Deactivation in Palladium-Catalyzed Ammonia Coupling

In a 2019 study by Lombardi et al., the authors demonstrated that amino-chloropyridines bearing an alkylamino substituent—including compounds structurally analogous to N,N-dibutyl-2-chloropyridin-4-amine—undergo efficient palladium-catalyzed coupling with ammonia using [(tBuBrettPhos)Pd(allyl)]OTf as the catalyst [1]. This represents the first reported successful ammonia coupling with chloropyridines deactivated by the presence of an alkylamino group, a transformation that previously failed under conventional Pd-catalyzed conditions [1]. The methodology provides a streamlined two-step synthesis of diaminopyridines from bromo-chloropyridine starting materials, offering cost and availability advantages over prior routes [1].

Palladium catalysis C-N coupling Amination Diaminopyridine synthesis

N,N-Dibutyl Substituent as a Protecting/Directing Group Strategy for Regioselective Pyridine Functionalization

The N,N-dibutylamino group at the 4-position serves a dual strategic function in synthetic planning that is not available with simpler N-alkyl or unsubstituted analogs. First, the tertiary amine acts as an effective protecting group for the 4-amino position, preventing unwanted side reactions during transformations at the 2-chloro center [1]. Second, the presence of the dibutylamino substituent electronically deactivates the chlorine toward oxidative addition, enabling selective functionalization strategies where the user may deliberately exploit or overcome this deactivation under controlled catalytic conditions [1]. This built-in reactivity bias eliminates the need for separate protection/deprotection steps that would be required when working with 2-chloropyridin-4-amine itself .

Regioselectivity Directing group Protecting group Synthetic strategy

N,N-Dibutyl-2-chloropyridin-4-amine (CAS 1602008-01-4): Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of 2-Amino-4-(dibutylamino)pyridine Derivatives via Pd-Catalyzed Ammonia Coupling

Researchers requiring 2-amino-4-(dialkylamino)pyridine scaffolds for medicinal chemistry or agrochemical programs should prioritize N,N-dibutyl-2-chloropyridin-4-amine over unsubstituted 2-chloropyridin-4-amine. The compound can be directly converted to the corresponding 2-amino derivative via the established Pd-catalyzed ammonia coupling protocol using [(tBuBrettPhos)Pd(allyl)]OTf, NaOtBu base, and ammonia in dioxane at 80–100°C . This transformation leverages the unique deactivation profile of alkylamino-substituted chloropyridines, which was specifically addressed by the development of this catalytic system . The resulting diaminopyridine products are fundamental building blocks for kinase inhibitors and other biologically active molecules .

Sequential Derivatization of the Pyridine Core with Built-in 4-Amino Protection

N,N-Dibutyl-2-chloropyridin-4-amine is the optimal choice for synthetic sequences requiring functionalization at the 2-position while maintaining an intact 4-amino group for subsequent manipulation. The dibutylamino moiety serves as an inherent protecting group that is stable under a range of reaction conditions, eliminating the need for separate protection/deprotection steps . This step-economic advantage is particularly valuable in parallel library synthesis or automated synthesis platforms where reduced operational complexity directly translates to higher throughput and lower per-compound synthesis costs . The chlorine atom can undergo nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling while the dibutylamino group remains intact, after which the alkyl groups can be removed or retained depending on the target molecule's requirements .

Exploration of Steric and Lipophilic SAR in Aminopyridine-Based Hit-to-Lead Optimization

For medicinal chemistry teams engaged in structure-activity relationship (SAR) studies of aminopyridine-containing lead series, N,N-dibutyl-2-chloropyridin-4-amine provides a distinct entry point for probing the effects of steric bulk and increased lipophilicity at the 4-position. With a calculated LogP increase of approximately 2.5–3.5 units relative to 2-chloropyridin-4-amine and a substantially larger steric footprint , this compound enables systematic exploration of hydrophobic binding pockets and steric tolerance in target proteins. The compound's enhanced lipophilicity and reduced TPSA also offer a differentiated pharmacokinetic starting point for optimizing membrane permeability and metabolic stability in lead optimization campaigns .

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